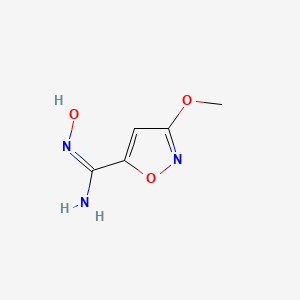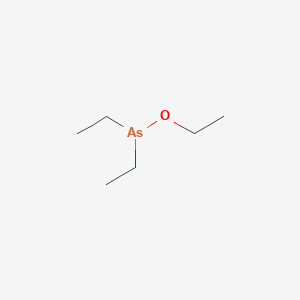
Triacetoxyaluminum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triacetoxyaluminum is an organoaluminum compound with the chemical formula Al(C2H3O2)3. It is a derivative of aluminum where three acetoxy groups are bonded to the aluminum atom. This compound is known for its reactivity and is used in various chemical processes and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triacetoxyaluminum can be synthesized through the reaction of aluminum chloride with acetic anhydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows: [ \text{AlCl}_3 + 3 \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{Al(C}_2\text{H}_3\text{O}_2\text{)}_3 + 3 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-purity aluminum and acetic anhydride. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The process may involve multiple purification steps to remove any impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Triacetoxyaluminum undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form aluminum hydroxide and acetic acid.
Substitution: Can participate in substitution reactions where the acetoxy groups are replaced by other ligands.
Coordination: Forms complexes with other molecules through coordination bonds.
Common Reagents and Conditions
Water: For hydrolysis reactions.
Alcohols: For substitution reactions to form alkoxyaluminum compounds.
Lewis Bases: For coordination reactions to form complexes.
Major Products Formed
Aluminum Hydroxide: Formed during hydrolysis.
Alkoxyaluminum Compounds: Formed during substitution reactions.
Complexes: Formed during coordination reactions with Lewis bases.
Aplicaciones Científicas De Investigación
Chemistry
Triacetoxyaluminum is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is also used in the preparation of other organoaluminum compounds.
Biology and Medicine
In biological research, this compound is used as a catalyst in various biochemical reactions. Its ability to form complexes with biomolecules makes it useful in studying enzyme mechanisms and protein interactions.
Industry
In the industrial sector, this compound is used in the production of polymers and as a catalyst in polymerization reactions. It is also used in the manufacture of pharmaceuticals and fine chemicals.
Mecanismo De Acción
Triacetoxyaluminum exerts its effects through its ability to form coordination complexes with other molecules. The aluminum atom in this compound has vacant orbitals that can accept electron pairs from donor molecules, forming stable complexes. This property is utilized in catalysis and in the stabilization of reactive intermediates in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Triethylaluminum: Another organoaluminum compound with ethyl groups instead of acetoxy groups.
Trimethylaluminum: Similar to triethylaluminum but with methyl groups.
Triisobutylaluminum: Contains isobutyl groups.
Uniqueness
Triacetoxyaluminum is unique due to its acetoxy groups, which impart different reactivity and properties compared to other organoaluminum compounds. The presence of acetoxy groups makes it more reactive towards hydrolysis and substitution reactions, making it suitable for specific applications in synthesis and catalysis.
Propiedades
Fórmula molecular |
C6H9AlO6 |
|---|---|
Peso molecular |
204.11 g/mol |
Nombre IUPAC |
diacetyloxyalumanyl acetate |
InChI |
InChI=1S/3C2H4O2.Al/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 |
Clave InChI |
WCOATMADISNSBV-UHFFFAOYSA-K |
SMILES canónico |
CC(=O)O[Al](OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




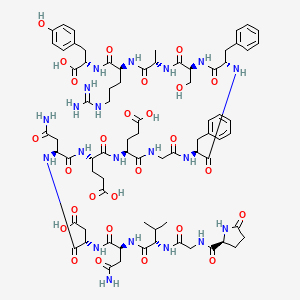
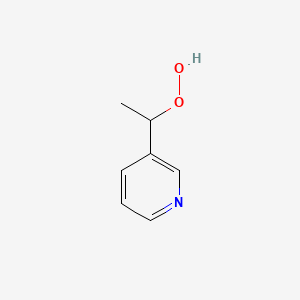

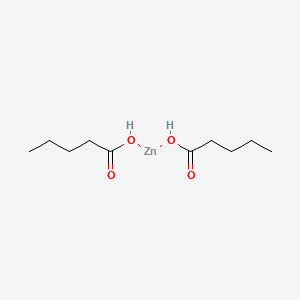
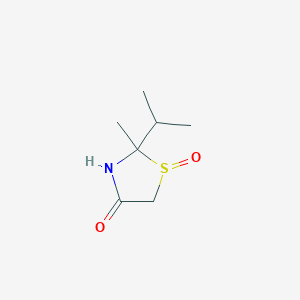
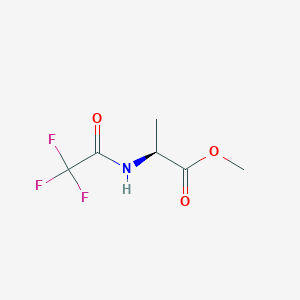
![N-{2-[(Isopropylcarbamoyl)amino]ethyl}acetamide](/img/structure/B13828163.png)
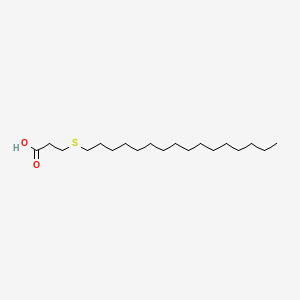
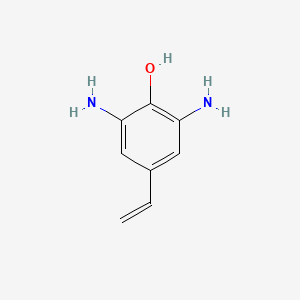
![1H-Isoindole-1,3(2H)-dione, 2,2'-[[5-(2-benzothiazolyl)-4-hydroxy-1,3-phenylene]bis(methylene)]bis-](/img/structure/B13828184.png)
